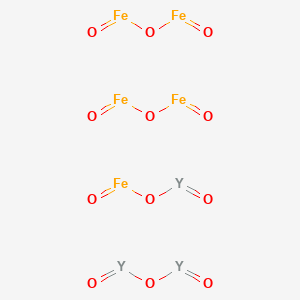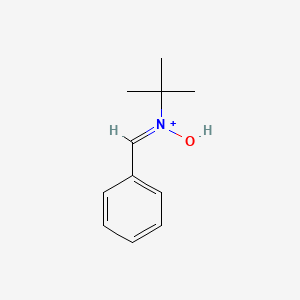
(Z)-benzylidene-tert-butyl-hydroxyazanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-benzylidene-tert-butyl-hydroxyazanium is an organic compound characterized by its unique structure, which includes a benzylidene group attached to a tert-butyl-hydroxyazanium moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-benzylidene-tert-butyl-hydroxyazanium typically involves the condensation of benzaldehyde with tert-butylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine intermediate. The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters, including catalyst concentration and reaction time, is crucial to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-benzylidene-tert-butyl-hydroxyazanium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The benzylidene group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylidene oxides, while reduction can produce tert-butylamine derivatives.
Aplicaciones Científicas De Investigación
(Z)-benzylidene-tert-butyl-hydroxyazanium has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (Z)-benzylidene-tert-butyl-hydroxyazanium exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Benzylidene-tert-butylamine: Similar structure but lacks the hydroxyazanium group.
Benzylidene-tert-butylhydroxylamine: Contains a hydroxylamine group instead of hydroxyazanium.
Uniqueness
(Z)-benzylidene-tert-butyl-hydroxyazanium is unique due to the presence of the hydroxyazanium group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C11H16NO+ |
|---|---|
Peso molecular |
178.25 g/mol |
Nombre IUPAC |
(Z)-benzylidene-tert-butyl-hydroxyazanium |
InChI |
InChI=1S/C11H16NO/c1-11(2,3)12(13)9-10-7-5-4-6-8-10/h4-9,13H,1-3H3/q+1/b12-9- |
Clave InChI |
KARMOWAERAAIDI-XFXZXTDPSA-N |
SMILES isomérico |
CC(C)(C)/[N+](=C/C1=CC=CC=C1)/O |
SMILES canónico |
CC(C)(C)[N+](=CC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



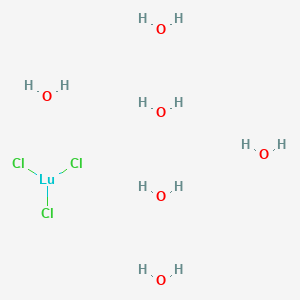
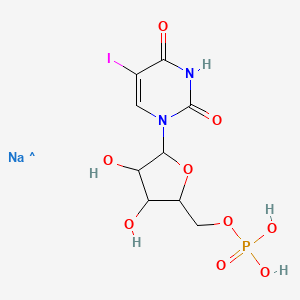



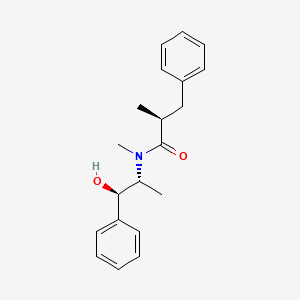
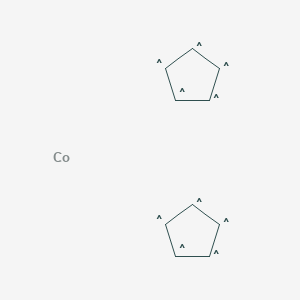
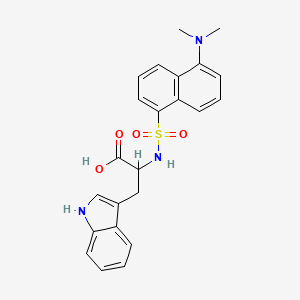

![[3-(Aminomethyl)phenyl]methanamine;prop-2-enenitrile](/img/structure/B12060643.png)

